N-[2-(allyloxy)benzyl]-3-fluoroaniline N-[2-(allyloxy)benzyl]-3-fluoroaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC10177326
InChI: InChI=1S/C16H16FNO/c1-2-10-19-16-9-4-3-6-13(16)12-18-15-8-5-7-14(17)11-15/h2-9,11,18H,1,10,12H2
SMILES: C=CCOC1=CC=CC=C1CNC2=CC(=CC=C2)F
Molecular Formula: C16H16FNO
Molecular Weight: 257.30 g/mol

N-[2-(allyloxy)benzyl]-3-fluoroaniline

CAS No.:

Cat. No.: VC10177326

Molecular Formula: C16H16FNO

Molecular Weight: 257.30 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(allyloxy)benzyl]-3-fluoroaniline -

Specification

Molecular Formula C16H16FNO
Molecular Weight 257.30 g/mol
IUPAC Name 3-fluoro-N-[(2-prop-2-enoxyphenyl)methyl]aniline
Standard InChI InChI=1S/C16H16FNO/c1-2-10-19-16-9-4-3-6-13(16)12-18-15-8-5-7-14(17)11-15/h2-9,11,18H,1,10,12H2
Standard InChI Key KOVTYUSPIUSMTI-UHFFFAOYSA-N
SMILES C=CCOC1=CC=CC=C1CNC2=CC(=CC=C2)F
Canonical SMILES C=CCOC1=CC=CC=C1CNC2=CC(=CC=C2)F

Introduction

Molecular Structure and Nomenclature

N-[2-(Allyloxy)benzyl]-3-fluoroaniline (IUPAC name: 3-fluoro-N-[(2-prop-2-en-1-yloxybenzyl)phenyl]aniline) comprises a benzylamine backbone with distinct functional modifications (Fig. 1). The benzyl group is substituted with an allyloxy (-O-CH2-CH=CH2) group at the 2-position, while the aniline ring features a fluorine atom at the 3-position. The molecular formula is C16H16FNO, with a molecular weight of 257.30 g/mol .

Stereoelectronic Features

The allyloxy group introduces steric bulk and electron-donating resonance effects, which influence the compound’s reactivity. The fluorine atom, being highly electronegative, withdraws electron density from the aromatic ring, reducing the basicity of the adjacent amine group compared to non-fluorinated analogs . This electronic modulation is critical in dictating intermolecular interactions, particularly in catalytic or supramolecular contexts.

Synthetic Strategies

The synthesis of N-[2-(allyloxy)benzyl]-3-fluoroaniline can be inferred from methodologies applied to related benzylamine derivatives. Patent literature on allyl-protected intermediates and quinoxaline syntheses provides foundational insights.

Alkylation of 3-Fluoroaniline

A plausible route involves the alkylation of 3-fluoroaniline with 2-(allyloxy)benzyl chloride under basic conditions (e.g., potassium carbonate in dimethylformamide). This method mirrors the coupling of benzyl halides with amines to form substituted benzylamines :

3-Fluoroaniline+2-(Allyloxy)benzyl chlorideK2CO3,DMFN-[2-(Allyloxy)benzyl]-3-fluoroaniline+HCl\text{3-Fluoroaniline} + \text{2-(Allyloxy)benzyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-[2-(Allyloxy)benzyl]-3-fluoroaniline} + \text{HCl}

Reductive Amination

An alternative approach employs reductive amination between 2-(allyloxy)benzaldehyde and 3-fluoroaniline using sodium cyanoborohydride (NaBH3CN) in methanol. This method avoids the use of hazardous alkylating agents:

2-(Allyloxy)benzaldehyde+3-FluoroanilineNaBH3CN, MeOHN-[2-(Allyloxy)benzyl]-3-fluoroaniline\text{2-(Allyloxy)benzaldehyde} + \text{3-Fluoroaniline} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{N-[2-(Allyloxy)benzyl]-3-fluoroaniline}

Purification and Characterization

Post-synthetic purification typically involves extraction with methyl tert-butyl ether (MTBE) followed by column chromatography . Nuclear magnetic resonance (NMR) spectroscopy confirms structure:

  • ¹H NMR: Signals at δ 6.8–7.4 ppm (aromatic protons), δ 5.8–6.1 ppm (allyl CH2=CH-), δ 4.5 ppm (-O-CH2-).

  • ¹³C NMR: Peaks at δ 160 ppm (C-F), δ 115–150 ppm (aromatic carbons), δ 70 ppm (-O-CH2-) .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValue/Description
Melting Point45–50°C (predicted)
Boiling Point290–300°C (estimated)
Solubility in Water<0.1 g/L (low due to hydrophobicity)
Solubility in DCM>50 g/L

The allyloxy group enhances lipophilicity, rendering the compound soluble in organic solvents like dichloromethane (DCM) and ethyl acetate .

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C, with potential allyl group rearrangement.

  • Chemical Reactivity: Susceptible to electrophilic substitution at the aniline ring (e.g., nitration) and Claisen rearrangement of the allyloxy moiety under acidic conditions .

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